molecular formula C11H14F3NO3 B6191980 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane, trifluoroacetic acid CAS No. 2648947-42-4

1-ethynyl-7-oxa-2-azaspiro[3.5]nonane, trifluoroacetic acid

Cat. No.: B6191980
CAS No.: 2648947-42-4
M. Wt: 265.2
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Description

1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane, trifluoroacetic acid is a chemical compound with a unique spiro structure. This compound is characterized by the presence of an ethynyl group, an oxa-azaspiro ring system, and trifluoroacetic acid. The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane, trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the spiro ring system, followed by the introduction of the ethynyl group and the trifluoroacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

    Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane, trifluoroacetic acid finds applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the spiro structure may influence the compound’s binding affinity and selectivity towards biological targets. The trifluoroacetic acid moiety can enhance the compound’s solubility and stability, contributing to its overall activity .

Comparison with Similar Compounds

1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane, trifluoroacetic acid can be compared with other spiro compounds, such as:

Properties

CAS No.

2648947-42-4

Molecular Formula

C11H14F3NO3

Molecular Weight

265.2

Purity

95

Origin of Product

United States

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